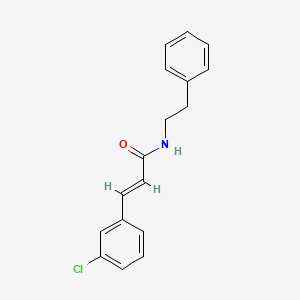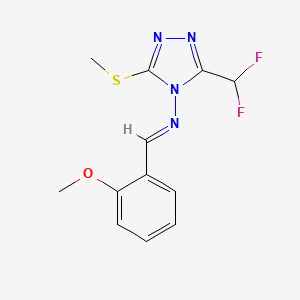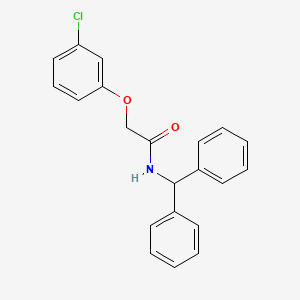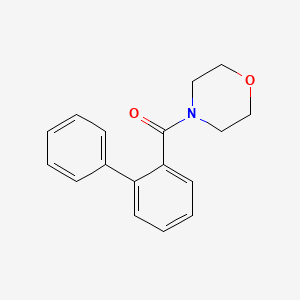![molecular formula C16H16N2O3S B5877907 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide, commonly known as HCT-1026, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic benefits. HCT-1026 belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of HCT-1026 is not fully understood, but it is believed to involve the inhibition of iron-dependent enzymes, such as ribonucleotide reductase and topoisomerase II. HCT-1026 also induces oxidative stress, which can lead to apoptosis in cancer cells. In Alzheimer's disease, HCT-1026 has been shown to inhibit the formation of beta-amyloid fibrils and reduce oxidative stress, which can lead to neuroprotection.
Biochemical and Physiological Effects:
HCT-1026 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from beta-amyloid-induced neurotoxicity, and the improvement of insulin sensitivity. HCT-1026 has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using HCT-1026 in lab experiments is its diverse biological activities, which make it suitable for studying various diseases. HCT-1026 is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using HCT-1026 in lab experiments is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the research and development of HCT-1026. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and toxicity of HCT-1026 in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of HCT-1026 and to identify its molecular targets. Finally, the potential of HCT-1026 as a therapeutic agent in various diseases should be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, HCT-1026 is a synthetic compound with diverse biological activities that has gained significant attention in the field of biomedical research. The synthesis method of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies. HCT-1026 has shown potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. Although further research is needed to fully understand the mechanism of action of HCT-1026 and its potential as a therapeutic agent, it is clear that HCT-1026 has significant potential in the field of biomedical research.
合成方法
HCT-1026 can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 3-methylphenol and chloroacetyl chloride to obtain HCT-1026. The synthesis of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies.
科学研究应用
HCT-1026 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, HCT-1026 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, HCT-1026 has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In diabetes research, HCT-1026 has been shown to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-5-4-6-12(9-11)21-10-15(20)18-16(22)17-13-7-2-3-8-14(13)19/h2-9,19H,10H2,1H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYJAADVFIACKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)

![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)



![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)